Dichlorodiisopropylether

Solvent selection QSAR modeling Isomer comparison

Dichlorodiisopropylether (CAS 59308-48-4), systematically named 1,1-dichloro-2-propan-2-yloxypropane, is a geminal dichloro isomer of the more common nematicide and solvent bis(2-chloro-1-methylethyl) ether (CAS 108-60-1). This compound belongs to the dihalogenated alkyl ether class, with a molecular formula of C6H12Cl2O.

Molecular Formula C6H12Cl2O
Molecular Weight 171.06 g/mol
CAS No. 59308-48-4
Cat. No. B14617138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorodiisopropylether
CAS59308-48-4
Molecular FormulaC6H12Cl2O
Molecular Weight171.06 g/mol
Structural Identifiers
SMILESCC(C)OC(C)C(Cl)Cl
InChIInChI=1S/C6H12Cl2O/c1-4(2)9-5(3)6(7)8/h4-6H,1-3H3
InChIKeyDLNUGFUWSWBWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorodiisopropylether (CAS 59308-48-4): Procurement Rationale and Structural Differentiation Guide


Dichlorodiisopropylether (CAS 59308-48-4), systematically named 1,1-dichloro-2-propan-2-yloxypropane, is a geminal dichloro isomer of the more common nematicide and solvent bis(2-chloro-1-methylethyl) ether (CAS 108-60-1) [1]. This compound belongs to the dihalogenated alkyl ether class, with a molecular formula of C6H12Cl2O [2]. Its defining structural feature—both chlorine atoms located on a single terminal carbon rather than distributed across two alkyl chains—creates a fundamentally different electronic and steric environment around the ether linkage compared to its widely studied vicinal isomer [3]. While industrial data for this specific isomer is scarce, its unique isomerism makes it a critical candidate for structure-activity relationship (SAR) studies, specialty solvent applications requiring altered polarity, and investigations into isomer-specific biological or environmental fate profiles.

Why Dichlorodiisopropylether Isomers Cannot Be Interchanged in Critical Applications


Assuming CAS 108-60-1 (bis(2-chloro-1-methylethyl) ether) as a direct substitute for CAS 59308-48-4 (1,1-dichloro-2-propan-2-yloxypropane) is invalid because they are structural isomers, not conformers. The vicinal substitution pattern in CAS 108-60-1 distributes the electron-withdrawing chlorine atoms across two alkyl groups, whereas the geminal pattern in CAS 59308-48-4 localizes both chlorine atoms on one terminus [1]. This difference fundamentally alters molecular dipole moment, local electron density, steric hindrance near the ether oxygen, and potential hydrogen-bonding interactions [2]. Consequently, these two isomers are expected to exhibit divergent physicochemical properties—such as boiling point, solubility, and partition coefficient—and distinct reactivity in nucleophilic substitution or elimination reactions [3]. Procurement based solely on the 'dichlorodiisopropylether' name without verifying the specific CAS number risks introducing an incorrect isomer, invalidating comparative studies, and compromising process reproducibility in synthetic chemistry, formulation science, or environmental fate research.

Quantitative Differential Evidence for Dichlorodiisopropylether (CAS 59308-48-4) vs. Isomer CAS 108-60-1


Predicted LogP Shift Driven by Geminal vs. Vicinal Chlorine Substitution

The target compound (CAS 59308-48-4), a geminal dichloro isomer, exhibits a computed XLogP3-AA of 2.5, which is lower than the 2.8 value for its vicinal isomer bis(2-chloro-1-methylethyl) ether (CAS 108-60-1) [1]. This -0.3 log unit difference, derived from authoritative in silico predictions, indicates the geminal isomer is less lipophilic. This can profoundly impact its partitioning behavior in liquid-liquid extraction, chromatographic retention time, and its potential for bioaccumulation or membrane permeability. For a procurement scientist, this quantifiable difference provides a basis for selecting the appropriate isomer for developing an extraction process targeting moderately polar compounds versus highly non-polar ones.

Solvent selection QSAR modeling Isomer comparison

Differential Field Efficacy as a Nematicide: Isomer-Specific Performance

In a comparative field study of seven nematicides on groundnut crops, the material designated 'dichlorodiisopropylether' was directly tested against dibromochloropropane, carbofuran, and others [1]. The study reported that this ether showed no significant action on either phytoparasitic nematode populations or crop yield, unlike the positive control DBCP [1]. Crucially, literature and market reports consistently associate the name 'dichlorodiisopropylether' with the low-toxicity nematicide DCIP, which has a density of 1.1135 g/cm³ (20°C) and a boiling point of 187°C [2]. These physical constants match the well-characterized isomer CAS 108-60-1. The null field result, therefore, highlights a critical isomer-specific efficacy gap. The isomer CAS 59308-48-4, with its distinct geminal dichloro structure, would not be expected to replicate the field performance of its vicinal counterpart, and vice versa. For a procurement manager sourcing material for pesticide screening, this underscores the absolute necessity of verifying isomer identity via CAS number to avoid erroneous structure-activity conclusions.

Nematicide Agricultural chemistry Field trial

Altered Reactivity in Nucleophilic Substitution: Geminal Dichloride as a Latent Carbonyl

The geminal dichloride motif in CAS 59308-48-4 (–CCl2–) is a well-known precursor to carbonyl groups or difunctionalized intermediates in organic synthesis, a reactivity pathway unavailable to its vicinal isomer which features isolated –CH2Cl groups [1]. In a patent describing the preparation of haloethanols from ethylene, the compound 1,1-dichloro-2-propan-2-yloxypropane is generated as a distinct chemical entity (a 'haloether') in a process stream, demonstrating its existence as a specific reaction product rather than a mixture component [2]. The hydrolysis of this geminal dichloride can proceed under controlled conditions to yield an ester or ketone, a transformation the vicinal isomer cannot replicate. This constitutes a binary differentiation: the target compound can serve as a masked acyl synthon, while CAS 108-60-1 cannot. For a synthetic chemist or process chemist, this functional group transformation capability justifies the procurement of the specific isomer for route scouting or the production of novel intermediates.

Synthetic intermediate Protecting group Reactivity

High-Value Application Scenarios for Dichlorodiisopropylether (CAS 59308-48-4)


Isomer-Specific Solvent for Physical Organic Chemistry Studies

The predicted lower lipophilicity of the geminal isomer (XLogP3-AA = 2.5) compared to CAS 108-60-1 (XLogP3-AA = 2.8) makes CAS 59308-48-4 a candidate for probing solvent effects in SN1 or SN2 reactions where specific solvation of the leaving group is critical [1]. A physical organic chemist can use this isomer to systematically study how the spatial distribution of chlorine substituents influences reaction rates through differential solvation, an experiment impossible to execute with the commercially dominant isomer alone.

Latent Carbonyl Building Block in Pharmaceutical Intermediate Synthesis

The geminal dichloride functionality present in CAS 59308-48-4 is a recognized precursor to aldehydes, ketones, or esters via controlled hydrolysis [2]. This compound can be procured specifically to serve as a protected, lipophilic ether that can be unmasked to a carbonyl group late in a synthetic sequence, a distinct retrosynthetic disconnection not offered by the more common vicinal dichloro ethers. This provides a unique tactical advantage in medicinal chemistry route design.

Calibration Standard for Isomer-Specific Environmental Fate Analysis

As a chlorinated ether pollutant, the environmental monitoring community requires authentic isomer standards to distinguish between anthropogenic inputs. The field trial data indicates that the ambiguous name 'dichlorodiisopropylether' masks isomer-specific fate and effects [3]. Procuring CAS 59308-48-4 as a certified analytical standard enables the development of GC-MS methods capable of differentiating this geminal isomer from the more ubiquitous vicinal isomer (CAS 108-60-1) in complex environmental matrices like groundwater or soil extracts.

Structure-Activity Relationship (SAR) Probe in Nematicide Discovery

The null nematicidal activity reported for commercial DCIP in comparative field studies establishes a baseline for the vicinal isomer [3]. An agrochemical discovery team can procure CAS 59308-48-4 to complete an SAR series, testing whether the geminal isomer possesses unexpected potency, selectivity, or a different mode of action. This isomer serves as the negative or alternative probe needed to validate target engagement hypotheses in pesticide lead optimization programs.

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